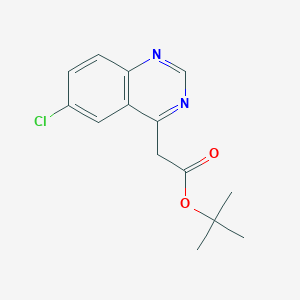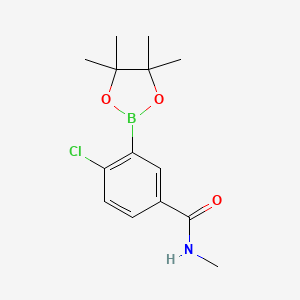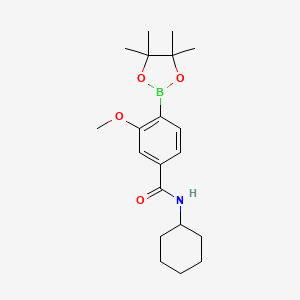
N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy group, and a dioxaborolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of a benzamide derivative. One common method includes the use of a palladium catalyst to facilitate the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate . The reaction conditions often require a transition metal catalyst and specific ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, transition metal complexes, and specific ligands. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, substituted benzamides, and other functionalized organic compounds.
Scientific Research Applications
N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The compound’s ability to form stable complexes with transition metals and other reagents is crucial for its reactivity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane ring but differs in the presence of an aniline group instead of a benzamide group.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the cyclohexyl and benzamide groups.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains the dioxaborolane ring but differs in the substitution pattern on the benzene ring.
Uniqueness
N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyclohexyl group, methoxy group, and dioxaborolane ring allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C20H30BNO4 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-cyclohexyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C20H30BNO4/c1-19(2)20(3,4)26-21(25-19)16-12-11-14(13-17(16)24-5)18(23)22-15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3,(H,22,23) |
InChI Key |
WJQWVDURDPPALS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
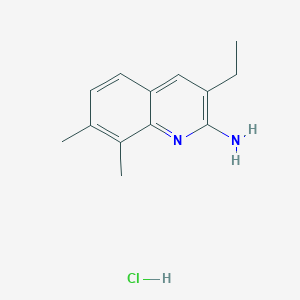
![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)

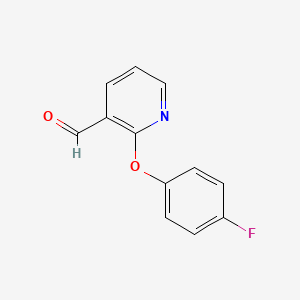

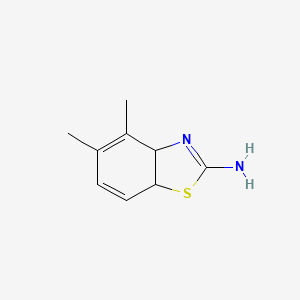

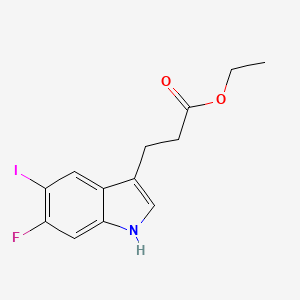
![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
